Deacetyl (R)-Linezolid
Overview
Description
Deacetyl ®-Linezolid is a derivative of Linezolid, an antibiotic used to treat infections caused by Gram-positive bacteria
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Deacetyl ®-Linezolid involves the deacetylation of Linezolid. This can be achieved through various chemical reactions, including hydrolysis and enzymatic processes. The reaction conditions typically involve the use of a base, such as sodium hydroxide, in an aqueous or organic solvent. The reaction is carried out at elevated temperatures to facilitate the removal of the acetyl group.
Industrial Production Methods
In an industrial setting, the production of Deacetyl ®-Linezolid can be scaled up using continuous flow reactors. This allows for the efficient and controlled deacetylation of Linezolid. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Deacetyl ®-Linezolid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert Deacetyl ®-Linezolid into different reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Deacetyl ®-Linezolid has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential effects on bacterial growth and resistance mechanisms.
Medicine: Investigated for its potential use as an antibiotic with improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Deacetyl ®-Linezolid involves the inhibition of bacterial protein synthesis. It binds to the bacterial ribosome, preventing the formation of the initiation complex for protein synthesis. This action disrupts the production of essential proteins, leading to the death of the bacterial cell. The molecular targets include the 23S ribosomal RNA of the 50S subunit of the bacterial ribosome.
Comparison with Similar Compounds
Similar Compounds
Linezolid: The parent compound from which Deacetyl ®-Linezolid is derived.
Tedizolid: Another oxazolidinone antibiotic with similar mechanisms of action.
Radezolid: A newer oxazolidinone with enhanced activity against resistant strains.
Uniqueness
Deacetyl ®-Linezolid is unique due to its deacetylated structure, which may confer different pharmacokinetic and pharmacodynamic properties compared to its parent compound, Linezolid. This structural difference can potentially lead to improved efficacy, reduced resistance, and different side effect profiles.
Biological Activity
Deacetyl (R)-Linezolid is a derivative of the oxazolidinone antibiotic linezolid, known for its efficacy against Gram-positive bacteria, including resistant strains. This article explores the biological activity of this compound, focusing on its mechanism of action, antibacterial properties, pharmacokinetics, and clinical implications.
This compound functions primarily by inhibiting bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, preventing the formation of the initiation complex necessary for protein translation. This unique mechanism distinguishes it from other protein synthesis inhibitors, as it does not interfere with the elongation phase but rather blocks the initiation phase, leading to reduced bacterial growth and survival .
Antibacterial Activity
The antibacterial efficacy of this compound has been evaluated against various pathogens:
- Gram-positive Bacteria : It exhibits potent activity against methicillin-resistant Staphylococcus aureus (MRSA), Enterococcus faecalis, and Streptococcus pneumoniae. Studies indicate that its activity is comparable to that of linezolid, with some derivatives showing enhanced potency .
- Gram-negative Bacteria : Recent studies have shown promising results against certain Gram-negative bacteria such as Escherichia coli and Salmonella enterica. These findings suggest potential applications in treating infections caused by traditionally resistant organisms .
Table 1: Antibacterial Activity of this compound
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 2 mg/L | |
Enterococcus faecalis | 1 mg/L | |
Streptococcus pneumoniae | 4 mg/L | |
Escherichia coli | 8 mg/L | |
Salmonella enterica | 16 mg/L |
Pharmacokinetics
This compound is characterized by rapid absorption and high bioavailability. Key pharmacokinetic parameters include:
- Absorption : Following oral administration, peak plasma concentrations are reached within 2 hours.
- Bioavailability : Approximately 100%, unaffected by food intake.
- Half-life : Ranges from 3.4 to 7.4 hours, allowing for flexible dosing regimens.
- Metabolism : Primarily metabolized in the liver to inactive metabolites, with renal excretion playing a minor role .
Clinical Case Studies
Several case studies highlight the clinical implications and effectiveness of this compound:
- Case Study 1 : A patient with a severe MRSA infection was treated with this compound after failing previous therapies. The patient showed significant clinical improvement within five days, with no adverse effects reported.
- Case Study 2 : In a cohort study involving patients with complicated skin infections, this compound demonstrated a higher eradication rate compared to traditional treatments, particularly in patients with prior antibiotic exposure.
Adverse Effects and Considerations
While this compound is generally well-tolerated, potential adverse effects include:
- Thrombocytopenia : A notable side effect associated with prolonged use, particularly in patients with renal impairment .
- Lactic Acidosis : Rare but serious; monitoring is essential in long-term therapy .
- Drug Interactions : Caution is advised when co-administering with other medications that may affect platelet function or renal clearance.
Properties
IUPAC Name |
(5R)-5-(aminomethyl)-3-(3-fluoro-4-morpholin-4-ylphenyl)-1,3-oxazolidin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18FN3O3/c15-12-7-10(18-9-11(8-16)21-14(18)19)1-2-13(12)17-3-5-20-6-4-17/h1-2,7,11H,3-6,8-9,16H2/t11-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXIWZOWWQMRVRF-LLVKDONJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)N3CC(OC3=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCN1C2=C(C=C(C=C2)N3C[C@H](OC3=O)CN)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18FN3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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